![molecular formula C31H35NO7 B032103 [(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate CAS No. 129729-33-5](/img/structure/B32103.png)

[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

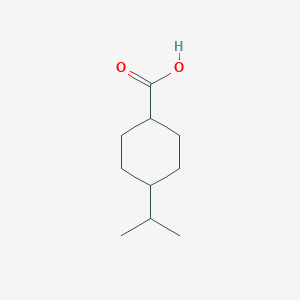

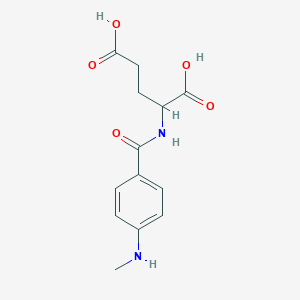

The compound “[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate” is a chemical compound with a complex structure . It is related to a class of compounds known as protected galactopyranosides, which are useful as building blocks for the synthesis of complex carbohydrates .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups and stereocenters . The exact structure would need to be determined through advanced analytical techniques such as NMR spectroscopy or X-ray crystallography.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the available resources. Such properties would typically include melting point, boiling point, solubility, and stability under various conditions .科学的研究の応用

Structural Analysis of Human Lysozyme

The compound is used in the structural analysis of human lysozyme. It helps in understanding how lysozyme recognizes sugar molecules. The crystal structures of human lysozyme in its native and two N-acetyl-α-d-glucosamine (α-D-NAG)-bound forms were determined . The α-D-NAG molecule was bound to the middle of subsites C and D .

Antimicrobial Activity

Human lysozyme, which interacts with this compound, is a natural non-specific immune protein that participates in the immune response against bacterial and viral infections . It cleaves peptidoglycan in bacterial cell walls .

Organogelation

The compound has been found to be effective in organogelation. When longer hydrocarbon chains were used for the esters, they were able to form gels in a few organic solvents, especially when there is an alkyne functional group present in the compounds .

Lectin Histochemistry

It is used as a sugar for competitive inhibition in lectin histochemistry . This helps in understanding the binding properties of lectins, proteins that bind to specific carbohydrate molecules.

Cultivation of Borrelia burgdorferi

The compound is a component in Barbour-Stonner-Kelly (BSK) medium for cultivating Borrelia burgdorferi spirochetes strains . This is particularly useful in research related to Lyme disease, which is caused by Borrelia burgdorferi.

Inhibition Assay of Streptococcus pneumoniae

It is used as a component of binding buffer to suspend Streptococcus pneumoniae strains for inhibition assay to examine the specificity of M-ficolin binding to S. pneumoniae strains .

Molecular Binding Studies

N-Acetyl-D-Glucosamine can be used for molecular binding studies; research has shown that it attaches to certain microbes and their pathogens .

Biochemical Characterization

It is useful for biochemical characterization studies of related glucosamines . This helps in understanding the structure and function of glucosamines in biological systems.

特性

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35NO7/c1-22(33)32-28-30(37-19-25-14-8-4-9-15-25)29(36-18-24-12-6-3-7-13-24)27(21-35-23(2)34)39-31(28)38-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3,(H,32,33)/t27-,28-,29-,30-,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPXUPQMABUOPK-JQWMYKLHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B32051.png)

![(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate](/img/structure/B32053.png)